

Why are my cells not sticking to Poly-L-lysine coated glass coverslips?

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Compound of Interest

Compound Name: Poly-L-lysine (hydrochloride)

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Technical Support Center: Poly-L-lysine Coating Issues

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing poor cell adhesion to Poly-L-lysine (PLL) coated glass coverslips.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my cells not sticking to the PLL-coated coverslips?

Poor cell adhesion is a common issue with several potential causes. The problem can typically be traced to one of three areas: the Poly-L-lysine solution and coating procedure, the preparation of the glass coverslips, or the health and condition of the cells themselves. This guide will walk you through troubleshooting each of these areas.

Section 1: Poly-L-lysine Solution & Coating Protocol

The effectiveness of the coating is highly dependent on the quality of the PLL solution and the precision of the coating protocol.

Q2: Is my Poly-L-lysine solution prepared and stored correctly?

The preparation and storage of your PLL solution are critical for a successful coating.

Troubleshooting & Optimization





- Concentration: A typical working concentration for PLL is between 0.01 mg/mL and 1 mg/mL, with 0.1 mg/mL being the most common.[1][2][3] Stock solutions are often prepared at 1 mg/mL.[1]
- Solvent: PLL should be dissolved in sterile, tissue culture grade water or a buffer like PBS or Borate buffer (pH 8.4-8.5).[1][2][4]
- Preparation & Sterility: Stock solutions can be diluted to the working concentration and then sterile-filtered through a 0.22 µm filter.[1][2]
- Storage and Stability: Undiluted PLL solution should be stored at 2-8°C.[3][5] The diluted, working solution is stable for at least three months when stored at 2-8°C.[5][6][7] Discard the solution if it becomes turbid or shows signs of bacterial growth.[5][7] It is also recommended not to add fresh solution to a previously used diluted solution.[5][6][7]

Q3: Does the molecular weight (MW) of the Poly-L-lysine matter?

Yes, the molecular weight can influence adhesion. Higher molecular weight PLL (>300,000 Da) provides more binding sites for cells compared to lower molecular weight versions (30,000-70,000 Da).[3][8] However, lower MW PLL results in a less viscous solution that can be easier to handle.[3] For best results, use a high MW PLL.[8]

Q4: My cells attach initially but then detach. What's happening?

This common problem can point to two main issues:

- Cytotoxicity from Residual PLL: Free polyaminoacids are toxic to cells.[8] If the coverslips are not washed thoroughly after coating, residual PLL can cause cells to die and detach.[9] It is crucial to rinse the surface multiple times with sterile water or PBS after the incubation step.[2][8]
- Unstable Coating: The electrostatic bond between PLL and the glass can be disrupted, especially in the presence of proteins from serum in the culture medium.[4] This can cause the PLL to "ball up," leading to cell detachment.[4] Ensuring the coverslips are meticulously clean before coating can improve the stability of the PLL layer.

Q5: Should I be using Poly-L-lysine or Poly-D-lysine?



This depends on your cell type. Poly-L-lysine (PLL) is suitable for most applications, including primary neurons and HEK293 cells.[10] However, some cell lines secrete proteases that can digest the PLL coating over time.[3][10] In these cases, using the synthetic isomer Poly-D-lysine (PDL) is recommended, as it is resistant to this enzymatic degradation.[3][10]

Section 2: Coverslip Preparation & Quality

The cleanliness and surface properties of the glass itself are fundamental for a uniform and stable PLL coating.

Q6: Are my glass coverslips properly prepared for coating?

Even new coverslips can have dust or residues that interfere with coating.[11]

- Cleaning: For best results, coverslips should be thoroughly cleaned before coating. An acid wash using 1M HCl or nitric acid is a common and effective method.[4][8] This is often followed by extensive rinsing with distilled water and sonication steps.[8][10]
- Sterilization: After cleaning and before coating, coverslips must be sterilized. This can be achieved by autoclaving or by exposing them to UV light in a cell culture hood for 20-30 minutes.[10][11]
- Handling: Always handle clean and coated coverslips with forceps, touching only the edges to avoid transferring oils or residues to the surface.[11]

Section 3: Cell Health & Culture Conditions

Even with a perfect coating, unhealthy cells or interfering substances in the media can prevent attachment.

Q7: Could my cells be the reason for poor attachment?

Yes, the state of your cells is a critical factor.

 Cell Health: Only healthy, viable cells will attach properly. Suboptimal growth conditions, high passage numbers, or stress from thawing can all lead to poor adhesion.



- Over-Trypsinization: Exposing cells to trypsin for too long during passaging can strip away the surface proteins (integrins) that are necessary for attachment.[12] The cells may need time to regenerate these receptors before they can adhere.
- Contamination: Mycoplasma is a common and often undetected contaminant that can alter cell metabolism and interfere with attachment without causing turbidity in the media.[12]
 Routine testing for mycoplasma is highly recommended. Bacterial or yeast contamination will also prevent proper cell adhesion.[13]

Q8: Can components in my culture medium interfere with adhesion?

Yes, certain components can inhibit cell attachment.

- Chelating Agents: Cell adhesion is dependent on divalent cations like Ca²⁺ and Mg²⁺.[12] If your media contains residual EDTA from the cell detachment step, it can chelate these ions and prevent cells from binding.[12] Ensure cells are washed thoroughly to remove any trypsin/EDTA solution.
- Serum: While serum contains factors that promote adhesion, its proteins can also compete with cells for binding to the PLL surface.[4][14]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Poly-L-lysine coating protocols gathered from various sources. Optimal conditions should be determined for each specific cell line and application.[3][15]



Parameter	Recommended Value(s)	Source(s)
Molecular Weight (MW)	>70,000 Da. High MW (>300,000 Da) recommended for best results.	[3][8]
Stock Solution Conc.	1 mg/mL	[1][8][10]
Working Solution Conc.	0.1 mg/mL (typical); range from 0.01% to 0.1% (0.1 - 1 mg/mL)	[1][2][15]
Solvent	Sterile Water, PBS, or Borate Buffer (pH 8.4)	[1][2][15]
Incubation Time	5 minutes to overnight. 1 hour at room temperature is common.	[1][2][6][8][15]
Incubation Temperature	Room Temperature (18-26°C) or 37°C	[1][2][6]
Washing Steps	2-3 rinses with sterile water or PBS is critical. Some protocols recommend up to 10x.	[1][2][8][15]
Drying Time	At least 2 hours, or overnight, in a sterile hood.	[1][2][15]
Storage of Coated Slips	Up to 3 months at 4°C, protected from light and dust.	[1][10]

Experimental Protocols Recommended Protocol for Poly-L-lysine Coating of Glass Coverslips

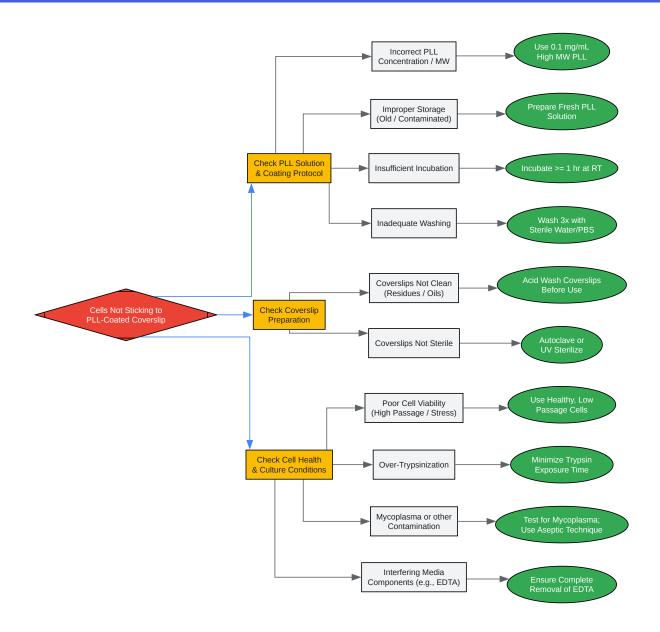
This protocol synthesizes best practices for achieving a reliable and effective PLL coating. Perform all sterile steps in a laminar flow hood.



- 1. Coverslip Cleaning (Acid Wash Optional but Recommended) a. Place glass coverslips in a glass beaker. b. Add 1M HCl, ensuring all coverslips are submerged. Heat at 50-60°C for 4-16 hours.[8] c. Allow the solution to cool completely to room temperature. d. Carefully decant the acid and rinse the coverslips extensively (at least 10 times) with sterile, tissue culture grade water.[8] e. Rinse with 70% ethanol, followed by 95-100% ethanol.[8] f. Allow coverslips to air dry completely in a sterile hood, resting on an edge.
- 2. Poly-L-lysine Solution Preparation a. Prepare a 0.1 mg/mL working solution of PLL by diluting a stock solution (e.g., 1 mg/mL) in sterile, tissue culture grade water or PBS. b. Sterile filter the working solution through a 0.22 μ m syringe filter.[1][2]
- 3. Coating Procedure a. Using sterile forceps, place the clean, dry coverslips into the wells of a sterile culture plate. b. Add a sufficient volume of the 0.1 mg/mL PLL working solution to completely cover the surface of each coverslip (~500 µL for a 24-well plate).[1] c. Incubate for at least 1 hour at room temperature.[1][2]
- 4. Washing and Drying a. Carefully aspirate the PLL solution from each well. b. Wash the coverslips by adding sterile water or PBS to each well and then aspirating. Repeat this wash step a minimum of three times to remove all residual PLL.[1][2][15] c. Let the coverslips dry completely in the hood with the lid on, which may take at least 2 hours.[1][2][15]
- 5. Storage a. Once dry, the coated coverslips are ready for cell plating. b. For longer-term storage, keep the sterile plate containing the coverslips sealed with paraffin film at 4°C for up to 3 months.[1][10]

Visual Troubleshooting Guide





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Caption: Troubleshooting workflow for poor cell adhesion on Poly-L-lysine coated coverslips.

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